2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol
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Overview
Description
“2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol” is a chemical compound with the molecular formula C16H19NO2 . It has an average mass of 257.328 Da and a monoisotopic mass of 257.141571 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, benzylic compounds are known to undergo oxidations and reductions . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, it has an average mass of 257.328 Da and a monoisotopic mass of 257.141571 Da . More specific properties, such as melting point, boiling point, and solubility, would require experimental determination .Properties
IUPAC Name |
2-[benzyl-[4-(4-methoxyphenyl)butan-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-17(8-9-18-10-12-20(23-2)13-11-18)21(14-15-22)16-19-6-4-3-5-7-19/h3-7,10-13,17,22H,8-9,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURHREYCFDPEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N(CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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